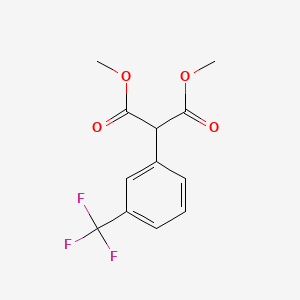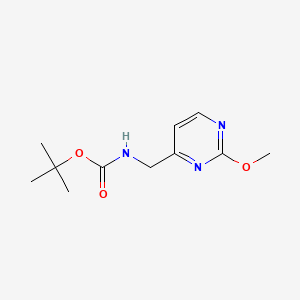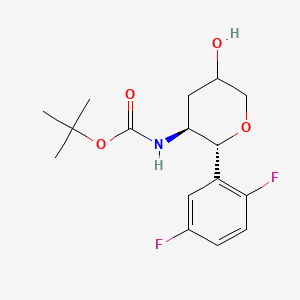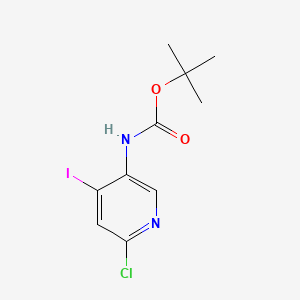
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
概要
説明
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
準備方法
The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-iodo-3-pyridinamine.
Reaction with tert-Butyl Chloroformate: The amine group of 6-chloro-4-iodo-3-pyridinamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen) and at a controlled temperature to ensure high yield and purity.
化学反応の分析
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.
科学的研究の応用
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
作用機序
類似化合物との比較
Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: This compound has a similar structure but with the iodo group at a different position on the pyridine ring.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: This compound features a methyl group in addition to the tert-butyl carbamate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-00-6 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


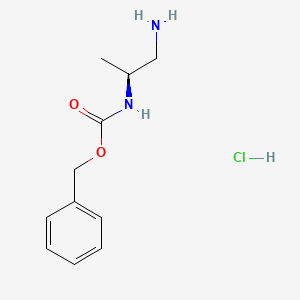
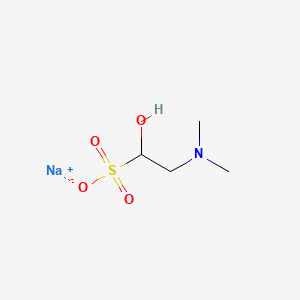
![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
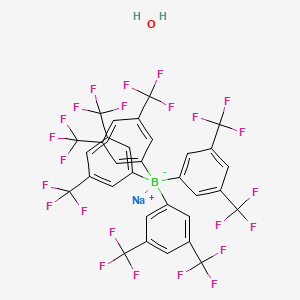
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
